4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline
Overview
Description
4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline is a useful research compound. Its molecular formula is C17H23ClN4O2 and its molecular weight is 350.8 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by case studies and research findings.
- Molecular Formula : C17H23ClN4O2
- Molecular Weight : 350.843 g/mol
- CAS Number : 894426-67-6
- LogP : 2.18390 (indicating moderate lipophilicity)
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study by Tasler et al. (2009) demonstrated that compounds with a quinazoline core inhibited the growth of various cancer cell lines, including Ehrlich Ascites Carcinoma and Sarcoma-180, primarily through G2/M cell cycle arrest .
Table 1: Anticancer Activity of Quinazoline Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Ehrlich Ascites Carcinoma | 0.5 | G2/M Arrest |
Compound B | Sarcoma-180 | 0.8 | Apoptosis Induction |
4-Chloro-7-methoxy... | Various | TBD | TBD |
Antimicrobial Activity
Quinazolinones have been recognized for their antimicrobial properties. A review highlighted that certain derivatives effectively inhibit mycobacterial non-proton pumping type II NADH dehydrogenase (NDH-2), critical for bacterial respiratory metabolism . The structure-activity relationship (SAR) studies indicated that modifications at specific positions enhance antimicrobial efficacy.
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of quinazoline derivatives against neurodegenerative diseases like Alzheimer's. Compounds were found to inhibit β-amyloid formation, which is crucial for protecting neuronal cells from apoptosis . Molecular docking studies confirmed strong interactions with key residues in the BACE1 active site, suggesting a mechanism for the observed neuroprotective effects.
Case Studies and Research Findings
- Case Study on Anticancer Efficacy :
- Antimicrobial Efficacy :
- Neuroprotective Mechanism :
Properties
IUPAC Name |
4-chloro-7-methoxy-6-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O2/c1-21-5-7-22(8-6-21)4-3-9-24-16-10-13-14(11-15(16)23-2)19-12-20-17(13)18/h10-12H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWMZULUQHJZFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)C(=NC=N3)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630879 | |
Record name | 4-Chloro-7-methoxy-6-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894426-67-6 | |
Record name | 4-Chloro-7-methoxy-6-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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